2,9-Bis(bromomethyl)-1,10-phenanthroline

Catalog No.
S12754262
CAS No.
78831-37-5
M.F
C14H10Br2N2
M. Wt
366.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,9-Bis(bromomethyl)-1,10-phenanthroline

CAS Number

78831-37-5

Product Name

2,9-Bis(bromomethyl)-1,10-phenanthroline

IUPAC Name

2,9-bis(bromomethyl)-1,10-phenanthroline

Molecular Formula

C14H10Br2N2

Molecular Weight

366.05 g/mol

InChI

InChI=1S/C14H10Br2N2/c15-7-11-5-3-9-1-2-10-4-6-12(8-16)18-14(10)13(9)17-11/h1-6H,7-8H2

InChI Key

DGDBWGQSYCEWHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C1C=CC(=N3)CBr)N=C(C=C2)CBr

2,9-Bis(bromomethyl)-1,10-phenanthroline is a halogenated derivative of 1,10-phenanthroline, characterized by the presence of two bromomethyl groups at the 2 and 9 positions of the phenanthroline structure. This compound is notable for its potential applications in coordination chemistry and catalysis due to its ability to form stable complexes with various metal ions. The molecular formula of this compound is C14H12Br2N2, and it exhibits unique properties that make it a subject of interest in both synthetic and biological chemistry.

The chemical reactivity of 2,9-bis(bromomethyl)-1,10-phenanthroline primarily involves nucleophilic substitution reactions, where the bromine atoms can be replaced by various nucleophiles. For example, it can react with amines to form amine-substituted derivatives. Additionally, the compound can undergo oxidation reactions; one notable method involves the use of iron(III) porphyrins in combination with (diacetoxyiodo)benzene to convert it into 4,7-diphenyl-1,10-phenanthroline-2,9-dicarboxylic acid .

Research indicates that 2,9-bis(bromomethyl)-1,10-phenanthroline exhibits significant biological activity. Its derivatives have been investigated for their potential as antimicrobial agents and in cancer therapy. The halogenated structure enhances its interaction with biological targets, making it a candidate for further pharmacological studies .

The synthesis of 2,9-bis(bromomethyl)-1,10-phenanthroline typically involves halogenation reactions. One common method utilizes N-bromosuccinimide or N-chlorosuccinimide under reflux conditions in an organic solvent such as chloroform. This process allows for the selective bromination of the methyl groups present on the phenanthroline backbone .

Example Synthesis Procedure:

  • Dissolve 1,10-phenanthroline in chloroform.
  • Add N-bromosuccinimide to the solution.
  • Reflux the mixture for several hours.
  • Cool and filter the solution to obtain the product.
  • Purify through chromatography.

2,9-Bis(bromomethyl)-1,10-phenanthroline finds applications in various fields:

  • Coordination Chemistry: It serves as a ligand for metal complexes used in catalysis.
  • Material Science: The compound can be incorporated into polymeric materials to enhance properties such as thermal stability and conductivity.
  • Biological Research: Its derivatives are explored for their potential therapeutic effects against various diseases.

Interaction studies involving 2,9-bis(bromomethyl)-1,10-phenanthroline focus on its ability to form complexes with transition metals. These studies reveal that metal coordination can significantly alter the electronic properties of the compound, enhancing its catalytic activity in oxidation reactions. For instance, complexes formed with ruthenium have shown promise in activating dioxygen and hydrogen peroxide for hydrocarbon oxidation reactions .

Several compounds share structural similarities with 2,9-bis(bromomethyl)-1,10-phenanthroline. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
2,9-Dimethyl-1,10-phenanthrolineSimilar phenanthroline coreContains methyl groups instead of bromomethyl groups
2,9-Bis(chloromethyl)-1,10-phenanthrolineHalogenated like 2,9-bis(bromomethyl)-1,10-phenanthrolineChlorine substituents may influence reactivity differently
4,7-Diphenyl-1,10-phenanthrolineSimilar core structureAdditional phenyl groups enhance stability

The uniqueness of 2,9-bis(bromomethyl)-1,10-phenanthroline lies in its specific brominated structure which enhances its reactivity and biological activity compared to other derivatives.

2,9-Bis(bromomethyl)-1,10-phenanthroline is systematically named according to IUPAC guidelines, reflecting its substitution pattern on the phenanthroline core. The compound’s identity is further clarified through alternative nomenclature in German (2,9-Bis(brommethyl)-1,10-phenanthrolin) and French (2,9-Bis(bromométhyl)-1,10-phénanthroline). Key identifiers include:

PropertyValue
CAS Registry Number78831-37-5
Molecular FormulaC₁₄H₁₀Br₂N₂
Molecular Weight366.056 g/mol
IUPAC Name2,9-Bis(bromomethyl)-1,10-phenanthroline

The compound’s structure consists of a tricyclic phenanthroline system with nitrogen atoms at positions 1 and 10, flanked by bromomethyl (-CH₂Br) groups at positions 2 and 9. This arrangement enhances its reactivity in nucleophilic substitution and metal coordination reactions.

Historical Context in Phenanthroline Chemistry

The phenanthroline family traces its origins to the 19th-century discovery of phenanthrene, a polycyclic aromatic hydrocarbon foundational to heterocyclic chemistry. 1,10-Phenanthroline emerged as a pivotal ligand in coordination chemistry due to its ability to form stable complexes with transition metals. The introduction of bromomethyl groups at specific positions, as seen in 2,9-bis(bromomethyl)-1,10-phenanthroline, represents a strategic modification to expand its utility in synthetic chemistry.

Early applications of brominated phenanthrolines focused on their role in macrocycle synthesis. For instance, researchers utilized 2,9-bis(bromomethyl)-1,10-phenanthroline to construct cavity-shaped receptors capable of binding nucleotide anions and heavy metals like lead. These developments underscored the compound’s versatility in designing host-guest systems and environmental remediation agents.

Role as a Versatile Synthetic Intermediate

The bromomethyl groups in 2,9-bis(bromomethyl)-1,10-phenanthroline serve as reactive handles for further functionalization. Key applications include:

Application SectorDescriptionCitation
Macrocyclic LigandsServes as a precursor for synthesizing phenanthroline-containing macrocycles with tailored metal-binding sites.
Polymer ChemistryEnables crosslinking in polymeric materials via nucleophilic substitution or metal coordination.
Metal-Organic ComplexesFacilitates the preparation of luminescent or catalytic complexes through chelation with transition metals.

In polymer science, the compound’s bifunctional bromine atoms allow covalent attachment to polymeric backbones, enhancing mechanical stability or introducing redox-active sites. For example, phenanthroline-based polymers synthesized from this intermediate exhibit applications in optoelectronics and sensor technologies due to their tunable electronic properties.

In coordination chemistry, the bromomethyl groups enable post-synthetic modifications of metal complexes. Researchers have exploited these groups to anchor phenanthroline derivatives onto surfaces or biomolecules, creating hybrid materials for catalysis or biomedical imaging. The compound’s ability to act as a bridging ligand further supports the construction of multidimensional metal-organic frameworks (MOFs).

The synthesis of 2,9-bis(bromomethyl)-1,10-phenanthroline typically involves radical bromination of 1,10-phenanthroline using reagents like N-bromosuccinimide (NBS) under controlled conditions. This method ensures selective substitution at the 2 and 9 positions, preserving the nitrogen atoms’ coordination capacity.

The direct bromomethylation of 1,10-phenanthroline represents the most straightforward synthetic approach for preparing 2,9-bis(bromomethyl)-1,10-phenanthroline [5]. This methodology typically employs radical halogenation techniques using N-bromosuccinimide as the primary brominating agent [5]. The process involves the selective functionalization of methyl substituents present at the 2 and 9 positions of the phenanthroline ring system .

The fundamental mechanism underlying this transformation involves free radical halogenation, where N-bromosuccinimide serves as both the bromine source and the radical initiator [5]. The reaction proceeds through the abstraction of hydrogen atoms from the methyl groups, followed by subsequent bromination at these activated sites [8]. This approach has been extensively validated for the synthesis of various halomethyl derivatives of phenanthroline compounds [5].

The direct bromomethylation methodology requires careful consideration of the starting material, specifically 2,9-dimethyl-1,10-phenanthroline, which provides the necessary methyl substituents for bromination [5] [32]. The presence of these methyl groups at the 2 and 9 positions is essential for achieving the desired bis(bromomethyl) substitution pattern [17]. Research has demonstrated that this synthetic route can achieve reasonable yields when appropriate reaction conditions are employed [5].

Temperature control plays a critical role in the success of direct bromomethylation reactions [14]. Studies have shown that reflux conditions in suitable organic solvents are typically required to achieve complete conversion [5]. The reaction kinetics are influenced by the electronic properties of the phenanthroline substrate and the concentration of the brominating reagent [8].

Regioselective Functionalization Strategies

Regioselective functionalization represents a sophisticated approach to controlling the site-specific installation of bromomethyl groups on the phenanthroline scaffold [26]. The inherent reactivity differences between various positions on the phenanthroline ring system enable selective modification at specific sites [7]. Research has demonstrated that the 2 and 9 positions exhibit enhanced reactivity toward electrophilic substitution due to their electronic environment [26].

The development of regioselective strategies has been driven by the need to access specific substitution patterns while avoiding unwanted side products [7]. These methodologies often employ catalytic systems or specialized reaction conditions that favor substitution at the desired positions [12]. The use of transition metal catalysts has been explored to enhance regioselectivity in phenanthroline functionalization reactions [12].

Lewis acid catalysis has emerged as a powerful tool for achieving regioselective bromomethylation [3]. Studies have reported the use of sulfur dichloride as a novel catalyst for bromination reactions, demonstrating improved selectivity compared to conventional methods [3]. This catalytic approach enables better control over the substitution pattern and reduces the formation of undesired regioisomers [3].

The electronic effects of existing substituents on the phenanthroline ring significantly influence regioselectivity [26]. Electron-donating groups enhance reactivity at adjacent positions, while electron-withdrawing substituents direct substitution to more remote sites [26]. Understanding these electronic effects is crucial for designing regioselective synthetic strategies [7].

Catalyst SystemRegioselectivityYield RangeReference
Sulfur dichloride/pyridineHigh 2,9-selectivity70-85% [3]
N-bromosuccinimide/radical initiatorModerate selectivity60-75% [5]
Iron(III) catalyzed systemEnhanced selectivity65-80% [2]

Optimization of Reaction Conditions

The optimization of reaction conditions for 2,9-bis(bromomethyl)-1,10-phenanthroline synthesis requires systematic evaluation of multiple parameters [14]. Temperature represents one of the most critical variables, with studies demonstrating that elevated temperatures are necessary for efficient bromination [14]. Research has shown that reaction temperatures between 80-120 degrees Celsius typically provide optimal conversion rates [35].

Solvent selection significantly impacts both reaction efficiency and product selectivity [22]. Chlorinated solvents, particularly chloroform and dichloromethane, have been widely employed due to their ability to dissolve both reactants and facilitate the bromination process [5] [6]. The choice of solvent also influences the stability of the brominating reagent and the reaction kinetics [14].

The stoichiometry of reactants requires careful optimization to achieve maximum yields while minimizing side reactions [8]. Studies have established that employing excess N-bromosuccinimide typically improves conversion rates, with ratios of 2-3 equivalents per methyl group being commonly reported [5]. However, excessive amounts of brominating agent can lead to over-bromination and decreased selectivity [8].

Reaction time optimization involves balancing complete conversion with the prevention of decomposition reactions [14]. Extended reaction times can result in degradation of the desired product or formation of unwanted byproducts [35]. Kinetic studies have revealed that most bromomethylation reactions reach completion within 4-8 hours under optimal conditions [8].

ParameterOptimal RangeEffect on YieldComments
Temperature80-120°CIncreases with temperature [14] [35]
N-bromosuccinimide equivalents2.0-3.0 equivMaximum at 2.5 equiv [5] [8]
Reaction time4-8 hoursOptimal at 6 hours [8] [14]
Solvent polarityLow to moderateCHCl₃ preferred [5] [6]

The role of radical initiators in optimizing bromomethylation reactions has been extensively studied [8]. While N-bromosuccinimide can function as both brominating agent and radical source, additional initiators such as azobisisobutyronitrile can enhance reaction rates [14]. The concentration of radical initiators must be carefully controlled to prevent unwanted radical coupling reactions [8].

Purification and Yield Maximization Techniques

Effective purification strategies are essential for obtaining high-purity 2,9-bis(bromomethyl)-1,10-phenanthroline [13]. The presence of unreacted starting materials, partially brominated intermediates, and side products necessitates sophisticated separation techniques [13]. Column chromatography on silica gel represents the most commonly employed purification method for these compounds [21] [22].

The development of efficient workup procedures significantly impacts overall yield recovery [13]. Initial extraction with organic solvents removes the desired product from aqueous reaction mixtures, while subsequent washing steps eliminate ionic impurities [21]. The choice of extraction solvent must consider both the solubility of the product and the selectivity against unwanted components [13].

Recrystallization techniques provide an additional purification step for achieving high product purity [13]. Studies have demonstrated that appropriate solvent selection for recrystallization can effectively remove trace impurities while maintaining good recovery yields [13]. Commonly employed recrystallization solvents include ethanol, acetonitrile, and mixed solvent systems [21] [22].

The optimization of reaction scale represents an important consideration for yield maximization [35]. Research has shown that scaling effects can significantly influence both conversion efficiency and product isolation [35]. Larger-scale reactions often benefit from improved heat transfer and more effective stirring, leading to enhanced yields [35].

Yield maximization strategies also involve the optimization of quenching procedures [14]. Proper termination of the bromination reaction prevents over-reaction while ensuring complete consumption of starting materials [14]. The timing and method of reaction quenching can significantly affect the final product yield [8].

Purification MethodTypical RecoveryPurity AchievedComments
Column chromatography75-85%>95% [21] [22]
Recrystallization80-90%>98% [13]
Extraction/washing90-95%85-90% [13] [21]
Combined methods70-80%>99% [13] [22]

Advanced purification techniques such as high-performance liquid chromatography have been employed for analytical-scale separations [21]. These methods provide superior resolution for closely related impurities but are typically not practical for preparative-scale purifications [21]. The development of scalable purification protocols remains an active area of research in phenanthroline chemistry [26].

The crystallographic characterization of 2,9-bis(bromomethyl)-1,10-phenanthroline remains largely undocumented in the literature, representing a significant gap in the structural understanding of this important phenanthroline derivative. While comprehensive X-ray diffraction data for the parent compound 1,10-phenanthroline and related derivatives have been extensively reported, no definitive crystal structure determination for 2,9-bis(bromomethyl)-1,10-phenanthroline has been published [1] [2] [3].

The parent 1,10-phenanthroline crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 11.7738(3) Å, b = 20.9998(6) Å, c = 12.4546(4) Å, β = 106.750(1)°, and V = 2948.71(15) ų [4]. In comparison, 2,9-dimethyl-1,10-phenanthroline (neocuproine), the direct synthetic precursor to the target compound, also adopts a monoclinic crystal system with space group P2₁/c [5]. The introduction of bulky substituents at the 2,9-positions significantly affects the crystallographic parameters, as evidenced by the substantial differences in unit cell dimensions between the parent phenanthroline and its substituted analogs [6].

Analysis of related phenanthroline derivatives provides insight into the expected crystallographic behavior of 2,9-bis(bromomethyl)-1,10-phenanthroline. The dibromo-dioxo-(1,10-phenanthroline)molybdenum(VI) complex crystallizes in the monoclinic system with space group P2₁/c, exhibiting unit cell parameters a = 12.036(1) Å, b = 9.819(1) Å, c = 12.671(2) Å, and β = 110.44°(1), with a unit cell volume of V = 1403.2(3) ų [7]. This structural data suggests that halogen substitution significantly influences the packing arrangements and intermolecular interactions within the crystal lattice.

The absence of crystallographic data for 2,9-bis(bromomethyl)-1,10-phenanthroline can be attributed to synthetic challenges and the compound's tendency to undergo further chemical transformations. The presence of reactive bromomethyl groups makes the compound particularly susceptible to nucleophilic substitution reactions, potentially complicating crystallization efforts [8] [9]. Furthermore, the increased molecular weight (366.06 g/mol) and altered electronic properties resulting from bromine substitution likely affect the intermolecular forces governing crystal packing [2] [10].

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of 2,9-bis(bromomethyl)-1,10-phenanthroline has been reported through various analytical techniques, providing crucial structural confirmation and insight into the compound's electronic properties. Mass spectrometric analysis confirms the molecular composition with a molecular ion peak at m/z 366, corresponding to the molecular formula C₁₄H₁₀Br₂N₂, and an exact mass of 363.921073 u [2] [10] [3].

Nuclear magnetic resonance spectroscopy provides detailed structural information about the phenanthroline core and bromomethyl substituents. While specific ¹H nuclear magnetic resonance data for 2,9-bis(bromomethyl)-1,10-phenanthroline are limited in the literature, related halogenated phenanthroline derivatives exhibit characteristic spectral patterns. The trifluoromethyl analog, 2,9-bis(trifluoromethyl)-1,10-phenanthroline, shows distinct aromatic proton signals in the ¹H nuclear magnetic resonance spectrum with δ 8.00 (s, H5,6, 2H), δ 8.05 (d, H3,8, J = 8.5 Hz, 2H), and δ 8.51 (d, H4,7, J = 8.5 Hz, 2H) when recorded in deuterated chloroform [8]. The corresponding ¹⁹F nuclear magnetic resonance spectrum displays a signal at δ -65.0 versus trichlorofluoromethane reference [8].

Infrared spectroscopy reveals characteristic vibrational modes that distinguish 2,9-bis(bromomethyl)-1,10-phenanthroline from its parent compound and other derivatives. The phenanthroline core exhibits characteristic stretching vibrations for the aromatic carbon-carbon bonds in the range 1582-1608 cm⁻¹ and carbon-nitrogen bonds at 1500-1520 cm⁻¹ [11] [12]. The out-of-plane bending vibrations of aromatic carbon-hydrogen bonds appear in the fingerprint region between 720-860 cm⁻¹, with the exact position being sensitive to substitution patterns [13] [14]. The introduction of bromomethyl groups is expected to introduce additional vibrational modes associated with the carbon-bromine stretching vibrations, typically observed around 500-700 cm⁻¹ [15].

The infrared spectroscopic analysis of substituted phenanthroline derivatives demonstrates the sensitivity of vibrational frequencies to electronic effects. Studies on various phenanthroline complexes show that coordination through the nitrogen atoms results in characteristic shifts of the aromatic stretching vibrations. For example, copper(II) complexes exhibit shifts in the carbon-hydrogen deformation vibrations from approximately 720 cm⁻¹ to 840 cm⁻¹ upon coordination [11]. These spectroscopic changes provide valuable information about the electronic environment and coordination behavior of the phenanthroline core.

Computational Molecular Modeling

Computational molecular modeling of 2,9-bis(bromomethyl)-1,10-phenanthroline employs density functional theory calculations to predict structural, electronic, and thermodynamic properties. The computational approach typically utilizes hybrid functionals such as B3LYP or meta-GGA functionals like M06-2X, which provide adequate treatment of the electronic structure for halogenated organic systems [16] [17]. The choice of basis set is crucial for accurate representation of bromine atoms, with effective core potential basis sets such as def2-TZVP recommended for heavy atoms while maintaining computational efficiency [17] [18].

Geometry optimization calculations predict that 2,9-bis(bromomethyl)-1,10-phenanthroline adopts a non-planar conformation due to steric interactions between the bromomethyl substituents and the phenanthroline core. The optimized structure shows slight twisting of the bromomethyl groups out of the phenanthroline plane to minimize steric repulsion. The carbon-bromine bond lengths are calculated to be approximately 1.95-1.97 Å, consistent with typical carbon-bromine single bond distances [17]. The phenanthroline core maintains its characteristic planar geometry with nitrogen-carbon and carbon-carbon bond lengths within the aromatic system showing minimal deviation from the parent compound.

Electronic structure calculations reveal significant modifications to the frontier molecular orbitals upon bromine substitution. The highest occupied molecular orbital energy is lowered due to the electron-withdrawing nature of the bromomethyl groups, while the lowest unoccupied molecular orbital shows mixing between the phenanthroline π-system and bromine orbital contributions [16]. The calculated dipole moment increases substantially compared to the parent phenanthroline, reflecting the polar nature of the carbon-bromine bonds and asymmetric charge distribution.

Frequency calculations confirm the stability of the optimized geometry through the absence of imaginary vibrational frequencies. The predicted infrared spectrum shows characteristic phenanthroline vibrations modified by bromine substitution, with additional vibrational modes corresponding to carbon-bromine stretching and methylene group deformations [19] [17]. Solvation effects, modeled using polarizable continuum models, indicate that the compound exhibits enhanced solubility in polar aprotic solvents such as acetonitrile compared to the parent phenanthroline, consistent with experimental observations [16].

Comparative Analysis with Analogous Phenanthrolines

The structural and electronic properties of 2,9-bis(bromomethyl)-1,10-phenanthroline can be systematically compared with other 2,9-disubstituted phenanthroline derivatives to elucidate the specific effects of bromomethyl substitution. The most direct comparison involves the methyl-substituted analog, 2,9-dimethyl-1,10-phenanthroline (neocuproine), which serves as the synthetic precursor and provides a baseline for understanding substituent effects [6] [20] [21].

The electronic properties differ significantly between these analogs due to the contrasting nature of the substituents. While 2,9-dimethyl-1,10-phenanthroline contains electron-donating methyl groups that increase the electron density on the phenanthroline core, the bromomethyl substituents in 2,9-bis(bromomethyl)-1,10-phenanthroline exert electron-withdrawing effects through both inductive and field mechanisms [22] [23]. This electronic difference manifests in altered basicity, with the bromomethyl derivative exhibiting reduced proton affinity compared to the dimethyl analog [23].

Crystallographic comparisons reveal substantial differences in packing arrangements and intermolecular interactions. The 2,9-dimethyl-1,10-phenanthroline crystallizes with relatively compact packing due to favorable hydrophobic interactions between methyl groups [6]. In contrast, the bromomethyl derivative is expected to exhibit different packing motifs influenced by halogen bonding interactions and the increased molecular volume associated with bromine atoms [6] [24]. The molecular weight increases from 208.26 g/mol for the dimethyl compound to 366.06 g/mol for the bromomethyl derivative, representing a significant change that affects both crystallization behavior and physical properties [2] [10].

Coordination chemistry studies demonstrate distinct behaviors between these phenanthroline derivatives. The 2,9-dimethyl-1,10-phenanthroline exhibits sterically hindered coordination due to the methyl groups, resulting in elongated metal-nitrogen bond distances in complexes. For example, iridium(III) complexes show Ir-N(phenanthroline) bond lengths of approximately 2.21 Å compared to 2.14 Å for the unsubstituted phenanthroline [25] [6]. The 2,9-bis(bromomethyl)-1,10-phenanthroline presents additional coordination possibilities through potential substitution reactions at the bromomethyl positions, enabling the formation of multidentate ligand systems [26] [27].

Spectroscopic properties also show systematic variations across the series. The infrared spectra exhibit characteristic shifts in aromatic vibrations, with electron-withdrawing substituents generally causing blue-shifts in carbon-carbon and carbon-nitrogen stretching frequencies [14] [28]. Nuclear magnetic resonance chemical shifts reflect the electronic environment, with the aromatic protons in bromomethyl-substituted derivatives appearing at different chemical shifts compared to their methyl-substituted counterparts due to the altered electron density distribution [29] [8].

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Exact Mass

365.91902 g/mol

Monoisotopic Mass

363.92107 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

Explore Compound Types